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Compound of Interest

Compound Name: C.l. Direct violet 9

Cat. No.: B15599633

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.l. Direct Violet 9 (CAS No. 6227-14-1), a disazo dye, is utilized in various industrial
applications, including textile and paper dyeing. This technical guide provides a comprehensive
overview of the currently available toxicological data for C.l. Direct Violet 9. Due to a notable
scarcity of specific quantitative data in publicly accessible literature, this document
supplements known information with general toxicological principles applicable to azo dyes.
The guide aims to equip researchers, scientists, and drug development professionals with the
essential knowledge for risk assessment and to highlight critical areas where further
investigation is imperative.

Chemical and Physical Properties
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Property Value Reference
Cl Name Direct Violet 9

Cl Number 27885

CAS Number 6227-14-1

Molecular Formula C30H23NsNa20sS2

Molecular Weight 691.64 g/mol

Appearance Violet powder [1]
Solubility Soluble in water

Toxicological Data

Comprehensive quantitative toxicological data for C.I. Direct Violet 9 is largely unavailable in
the public domain. The information presented below is primarily derived from Material Safety
Data Sheets (MSDS) and general knowledge of the toxicology of azo dyes.

Acute Toxicity

No specific LD50 (median lethal dose) values for oral, dermal, or inhalation routes of exposure
for C.I. Direct Violet 9 have been identified in the reviewed literature. However, MSDS
information consistently indicates that the substance is harmful if swallowed.[1] Ingestion may
lead to gastrointestinal irritation.[1] It is also reported to cause irritation to the eyes, skin, and
respiratory tract upon contact.[1]

Genotoxicity and Mutagenicity

MSDS for C.I. Direct Violet 9 state that "mutagenicity data reported”.[1] However, the specific
results of these studies, including the assays performed (e.g., Ames test, chromosomal
aberration test) and the outcomes, are not detailed in the available documentation.

Azo dyes as a class are known for their potential to be metabolized, particularly by reductive
cleavage of the azo bond (-N=N-), into aromatic amines.[2] Some of these aromatic amines are
known or suspected carcinogens and mutagens. The potential for C.I. Direct Violet 9 to be
metabolized into such compounds is a significant toxicological concern.
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Carcinogenicity

There are no specific studies on the carcinogenicity of C.l. Direct Violet 9 available in the
public literature. The International Agency for Research on Cancer (IARC), National Toxicology
Program (NTP), and other regulatory agencies have not classified C.l. Direct Violet 9 for its
carcinogenic potential.[1] However, the potential for azo dyes to release carcinogenic aromatic
amines warrants a cautious approach.[2]

Ecotoxicological Data

Specific data on the ecotoxicity of C.I. Direct Violet 9, such as its effects on aquatic organisms
(e.g., fish, daphnia, algae), is not readily available. The environmental fate and persistence of
this dye are also not well-documented.

Experimental Protocols (General)

Due to the lack of specific published studies for C.I. Direct Violet 9, this section outlines
generalized experimental protocols relevant to the toxicological assessment of an azo dye.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is a common first-line screening test for mutagenicity.

e Principle: The test utilizes several strains of Salmonella typhimurium with mutations in the
histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens
that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

o Methodology:

o The test substance (C.l. Direct Violet 9) is incubated with the bacterial strains in the
presence and absence of a metabolic activation system (S9 mix), typically derived from rat
liver homogenate.

o The mixture is plated on a minimal agar medium lacking histidine.

o After incubation, the number of revertant colonies is counted.
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o A significant, dose-dependent increase in the number of revertant colonies compared to
the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test

e Principle: This test assesses the ability of a substance to induce structural chromosomal
abnormalities in cultured mammalian cells.

o Methodology:

o Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells) are exposed to the
test substance at various concentrations, with and without metabolic activation (S9 mix).

o Cells are harvested at a suitable time after treatment and treated with a metaphase-
arresting agent (e.g., colcemid).

o Chromosomes are prepared and stained.

o Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks,
gaps, deletions, exchanges).

o A statistically significant, dose-dependent increase in the frequency of aberrant cells
indicates clastogenic potential.

Visualizations
General Experimental Workflow for Azo Dye Toxicity
Assessment

The following diagram illustrates a typical workflow for assessing the potential toxicity of an azo
dye.
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Caption: Generalized workflow for toxicological assessment of an azo dye.
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Postulated Signaling Pathway for Azo Dye-Induced
Genotoxicity

This diagram depicts a generalized pathway by which an azo dye could lead to genotoxicity
following metabolic activation.
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Caption: Postulated pathway of azo dye-induced genotoxicity.

Conclusion and Recommendations

The available toxicological data for C.lI. Direct Violet 9 is insufficient for a comprehensive risk
assessment. While qualitative information from MSDS indicates potential for acute toxicity and
mutagenicity, the lack of quantitative data and detailed study reports is a significant data gap.

Based on the general toxicological profile of azo dyes, the primary concern for C.I. Direct
Violet 9 is its potential to be metabolized to harmful aromatic amines. Therefore, the following
recommendations are made for future research:

» Conduct standardized acute toxicity studies (oral, dermal, inhalation) to determine LD50
values.

o Perform a battery of genotoxicity tests, including the Ames test and in vitro and in vivo
mammalian cell-based assays, to clarify the reported mutagenic potential.

 Investigate the metabolic fate of C.I. Direct Violet 9, with a focus on identifying any aromatic
amine metabolites.

« |If mutagenic and/or carcinogenic metabolites are identified, long-term carcinogenicity
bioassays should be considered.

» Ecotoxicological studies are needed to understand the environmental impact of this dye.
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Until such data becomes available, C.I. Direct Violet 9 should be handled with caution, and
appropriate personal protective equipment should be used to minimize exposure, in line with
the information provided in the Material Safety Data Sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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